molecular formula C17H22N4OS2 B2802451 1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922672-59-1

1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2802451
M. Wt: 362.51
InChI Key: VBYHKXGYWPDSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Methods

The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to the specified chemical, typically involves reactions of heterocyclic amino compounds with substituted benzoyl isocyanates under various conditions, including microwave irradiation. These methods yield compounds with potential biological activities. For example, a simple and efficient method developed for the synthesis of these derivatives from heterocyclic amino compounds under microwave irradiation resulted in satisfactory yields, indicating the efficiency and effectiveness of this synthetic approach (Kejian Li & Wenbin Chen, 2008).

Crystal Structure Determination

The determination of the crystal structure of thiadiazol-urea derivatives provides insight into their molecular configurations and potential interaction mechanisms with biological targets. For instance, the crystal structure of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was characterized, revealing intramolecular and intermolecular hydrogen bonds that could be fundamental in understanding their biological activities (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Biological Activities

properties

IUPAC Name

1-cyclohexyl-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c1-12-7-5-6-8-13(12)11-23-17-21-20-16(24-17)19-15(22)18-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYHKXGYWPDSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

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